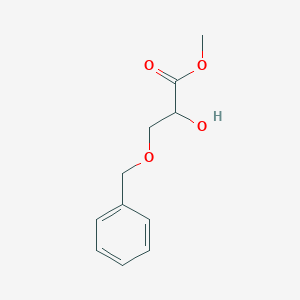

Methyl3-O-Benzyl-D-glycerate

Description

Methyl 3-O-Benzyl-D-glycerate is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its solubility in dichloromethane and methanol and is typically stored at -20°C .

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-phenylmethoxypropanoate |

InChI |

InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 |

InChI Key |

ACBWWWIGOQIBMS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(COCC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-Benzyl-D-glycerate typically involves the esterification of D-glyceric acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of Methyl 3-O-Benzyl-D-glycerate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities . The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-Benzyl-D-glycerate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-O-Benzyl-D-glycerate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-O-Benzyl-D-glycerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, influencing metabolic pathways and biochemical reactions . Its effects are mediated through the formation of transient intermediates and the modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-O-Benzyl-D-glycerate: Known for its specific applications in proteomics research.

Methyl 3-O-Benzyl-L-glycerate: Similar structure but different stereochemistry, leading to distinct biological activities.

Methyl 3-O-Benzyl-D-glycerol: Lacks the ester functional group, resulting in different chemical reactivity.

Uniqueness

Methyl 3-O-Benzyl-D-glycerate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties . Its solubility in organic solvents and stability under various conditions make it particularly valuable for research applications .

Biological Activity

Methyl 3-O-Benzyl-D-glycerate (M3OBG) is a chiral compound with significant implications in biochemical and pharmacological research. This article delves into its biological activity, synthesis, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄O₄

- Molecular Weight : 210.23 g/mol

- Structure : M3OBG features a benzyl group attached to a glycerate backbone, which contributes to its solubility in organic solvents such as dichloromethane and methanol .

Biological Activity

M3OBG exhibits various biological activities, particularly in the context of pharmacology. Its structural characteristics allow it to interact effectively with biological targets, influencing metabolic pathways. Key findings include:

- Anti-inflammatory Properties : Research indicates that derivatives of M3OBG may possess anti-inflammatory and analgesic properties, making them potential candidates for therapeutic applications.

- Proteomics Research : M3OBG is utilized as a biochemical tool in proteomics research, aiding in the study of protein interactions and functions .

The biological activity of M3OBG is attributed to its ability to modulate enzyme activity and influence metabolic processes. Interaction studies have shown that it can bind to specific receptors or enzymes, impacting their function. Techniques such as isothermal titration calorimetry and molecular dynamics simulations are often employed to elucidate these interactions .

Case Studies

- Therapeutic Applications : A study explored the use of M3OBG derivatives in reducing inflammation in animal models. Results indicated a significant decrease in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Proteomics Utility : In a proteomics study, M3OBG was used to label proteins for mass spectrometry analysis. This application demonstrated its effectiveness in enhancing the detection of low-abundance proteins in complex biological samples.

Synthesis of Methyl 3-O-Benzyl-D-glycerate

The synthesis of M3OBG typically involves several chemical reactions, including:

- Starting Materials : Glycerol and benzyl halides are common starting materials.

- Reaction Conditions : The synthesis often requires specific catalysts and reaction conditions to achieve high yields and purity.

A simplified synthesis pathway can be outlined as follows:

- Benzylation : Glycerol is reacted with a benzyl halide in the presence of a base.

- Purification : The product is purified using chromatography techniques.

Comparative Analysis

To further understand the biological activity of M3OBG, a comparison with similar compounds can be insightful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 3-O-Benzyl-D-glycerate | C₁₁H₁₄O₄ | Anti-inflammatory, proteomics |

| (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate | C₁₁H₁₄O₃ | Anti-inflammatory |

| Methyl lactate | C₄H₈O₃ | Solvent, metabolic intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.